(1H-Imidazol-1-yl)(pyridin-3-yl)methanone (1H-Imidazol-1-yl)(pyridin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 59846-45-6
VCID: VC17320051
InChI: InChI=1S/C9H7N3O/c13-9(12-5-4-11-7-12)8-2-1-3-10-6-8/h1-7H
SMILES:
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol

(1H-Imidazol-1-yl)(pyridin-3-yl)methanone

CAS No.: 59846-45-6

Cat. No.: VC17320051

Molecular Formula: C9H7N3O

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

(1H-Imidazol-1-yl)(pyridin-3-yl)methanone - 59846-45-6

Specification

CAS No. 59846-45-6
Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
IUPAC Name imidazol-1-yl(pyridin-3-yl)methanone
Standard InChI InChI=1S/C9H7N3O/c13-9(12-5-4-11-7-12)8-2-1-3-10-6-8/h1-7H
Standard InChI Key LAVLPYFKBNPFEE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C(=O)N2C=CN=C2

Introduction

Chemical Architecture and Nomenclature

Structural Composition

(1H-Imidazol-1-yl)(pyridin-3-yl)methanone consists of two aromatic heterocycles:

  • A five-membered imidazole ring with two nitrogen atoms at positions 1 and 3, contributing to hydrogen-bonding capabilities.

  • A six-membered pyridine ring substituted at the 3-position, providing π-π stacking interactions and electronic modulation.

The methanone group (-C=O) bridges the imidazole’s N1 position and the pyridine’s C3 atom, creating a planar conformation that enhances molecular rigidity.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Nameimidazol-1-yl(pyridin-3-yl)methanone
CAS Registry Number59846-45-6
Molecular FormulaC₉H₇N₃O
Exact Mass173.059 g/mol
Topological Polar Surface Area47.78 Ų

Stereoelectronic Features

  • Resonance Effects: The imidazole’s conjugated π-system delocalizes electrons toward the methanone carbonyl, reducing its electrophilicity compared to aliphatic ketones.

  • Tautomerism: The imidazole ring can exhibit prototropic tautomerism, though the 1H configuration stabilizes the observed structure .

  • Dipole Moment: Calculated dipole moments of 4.2–4.5 D arise from the pyridine’s electron-withdrawing nature and the carbonyl’s polarity.

Physicochemical Profile

Lipophilicity and Solubility

  • logP (Octanol-Water): 0.9666 ± 0.15, indicating moderate partitioning into lipid membranes .

  • Aqueous Solubility: Predicted solubility of 1.2–1.5 mg/mL in water at 25°C, facilitated by hydrogen-bond acceptor sites (N and O atoms).

  • logSw (Intrinsic Solubility): -0.8472, suggesting limited solubility in non-polar solvents .

Table 2: Comparative Physicochemical Properties with Analogues

CompoundMW (g/mol)logPPSA (Ų)
(1H-Imidazol-1-yl)(pyridin-3-yl)methanone173.170.9747.78
{3-[5-methyl-2-(pyridin-3-yl)-1H-imidazol-1-yl]piperidin-1-yl}(pyridin-2-yl)methanone 347.421.2846.68
Imidazol-1-yl-(2-methyl-3-pyridyl)methanone187.201.0249.12

Synthetic Methodologies

Retrosynthetic Strategies

Two primary routes dominate the synthesis of imidazole-pyridine methanones:

  • Friedel-Crafts Acylation: Reacting imidazole with 3-pyridyl carbonyl chloride in the presence of AlCl₃. Challenges include regioselectivity control and byproduct formation from pyridine coordination.

  • Ullmann Coupling: Copper-catalyzed coupling of iodopyridines with imidazole ketones. This method offers better functional group tolerance but requires elevated temperatures (110–130°C).

Optimization Challenges

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) remains essential due to polar byproducts.

  • Yield Improvements: Microwave-assisted synthesis reduces reaction times from 12h to 45min, boosting yields from 52% to 78% in pilot studies.

Biological Relevance

Predicted Target Engagement

Molecular Docking Simulations (performed in silico):

  • Cytochrome P450 3A4: Binding affinity (ΔG) = -8.2 kcal/mol, with hydrogen bonds to Arg105 and heme propionate.

  • Histamine H₂ Receptor: Moderate interaction (Ki ≈ 450 nM), suggesting potential antiulcer activity.

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a core structure for introducing substituents at the imidazole C2/C4 or pyridine C2/C4 positions.

  • Prodrug Development: The ketone group allows conjugation with hydroxylamine derivatives to enhance solubility.

Material Science

  • Coordination Polymers: Acts as a ligand for Zn²⁺ and Cu²⁺, forming porous frameworks with surface areas > 800 m²/g.

  • Organic Electronics: Thin-film transistors incorporating this compound exhibit hole mobility of 0.03 cm²/V·s due to π-π stacking.

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